molecular formula C24H18FNO3 B11523930 (4E)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione

(4E)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione

Cat. No.: B11523930
M. Wt: 387.4 g/mol
InChI Key: MIRYHCSYBZJOSJ-LSDHQDQOSA-N
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Description

4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes benzoyl, fluorophenyl, hydroxy, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps. One common approach is the acylation of a pyrazolone derivative, followed by various functional group modifications. The reaction conditions often include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific solvents, temperatures, and catalysts to drive the reaction to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound.

Scientific Research Applications

4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved might include signal transduction, metabolic regulation, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one include other pyrazolone derivatives and compounds with similar functional groups. Examples include:

  • 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl (2-fluorophenyl) methanone
  • 1,3-dimethyl-5-pyrazolone derivatives

Uniqueness

What sets 4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one apart is its specific combination of functional groups, which can confer unique chemical and biological properties

Properties

Molecular Formula

C24H18FNO3

Molecular Weight

387.4 g/mol

IUPAC Name

(4E)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H18FNO3/c1-15-7-5-12-19(13-15)26-21(17-10-6-11-18(25)14-17)20(23(28)24(26)29)22(27)16-8-3-2-4-9-16/h2-14,21,27H,1H3/b22-20+

InChI Key

MIRYHCSYBZJOSJ-LSDHQDQOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=CC=C4)F

Canonical SMILES

CC1=CC(=CC=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=CC=C4)F

Origin of Product

United States

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